Acetophenone oxime

Catalog No.
S703461
CAS No.
613-91-2
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone oxime

CAS Number

613-91-2

Product Name

Acetophenone oxime

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+

InChI Key

JHNRZXQVBKRYKN-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C1=CC=CC=C1

Ligand in Transition Metal Complex Catalysis:

Acetophenone oxime acts as a ligand, forming bonds with transition metals, in complex catalyst systems. These complexes are used in various organic reactions, including:

  • Hydroformylation: The addition of an aldehyde group (CHO) to an alkene (C=C)
  • Epoxidation: The conversion of alkenes to epoxides (cyclic ethers)
  • Hydrogenation: The addition of hydrogen (H2) to an alkene or alkyne (C=C or C≡C)

The specific properties of the acetophenone oxime ligand, such as its steric hindrance and electronic character, can influence the activity and selectivity of the catalyst.

Potential for Developing Biologically Active Compounds:

Research suggests that acetophenone oxime derivatives, particularly oxime esters, might possess various biological activities:

  • Antitumor activity: Studies indicate that some oxime esters exhibit antitumor properties, potentially offering new avenues for cancer treatment .
  • Herbicidal activity: Certain oxime derivatives demonstrate herbicidal properties, potentially leading to the development of new weed control agents .
  • DNA cleavage: Some studies explore the potential of oxime esters for cleaving DNA, which could have applications in various areas, including cancer research and gene editing .

Acetophenone oxime is an organic compound with the chemical formula C₈H₉NO. It consists of an acetophenone moiety with a hydroxylamine functional group attached, forming an oxime. This compound is characterized by its aromatic ring and a carbonyl group that is converted into an oxime through a reaction with hydroxylamine. Acetophenone oxime appears as a colorless to pale yellow liquid or solid, depending on its purity and specific form.

Acetophenone oxime itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various functionalities depending on the attached groups. For instance, some acetophenone oxime derivatives have been studied for their potential anticholinesterase activity, which could be relevant in the treatment of Alzheimer's disease [].

Acetophenone oxime is considered harmful if swallowed []. It is recommended to handle the compound with proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential health hazards [].

  • Beckmann Rearrangement: Acetophenone oxime can undergo Beckmann rearrangement to yield amides. This reaction typically requires acidic conditions and can be catalyzed by various acids, including trifluoroacetic acid. The rearrangement proceeds through a multistep pathway involving the formation of an intermediate that rearranges to form the corresponding amide .
  • Nucleophilic Reactions: The compound can also participate in nucleophilic substitution reactions, particularly when reacted with halogenated compounds. For instance, α-bromoacetophenone oxime can engage in nucleophilic reactions that yield various derivatives .
  • C–H Activation: Recent studies have shown that acetophenone oxime ethers can undergo C–H activation reactions, leading to complex cyclic structures through rhodium(III)-catalyzed annulation processes .

The synthesis of acetophenone oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The general procedure includes:

  • Dissolving hydroxylamine hydrochloride and potassium hydroxide in water.
  • Adding acetophenone to the solution while stirring.
  • Refluxing the mixture until completion, followed by cooling and extraction of the product.

Alternative methods may involve variations in solvents or catalysts to optimize yield and purity .

Acetophenone oxime has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Precursor for Nonsteroidal Anti-inflammatory Drugs: Its derivatives are utilized in the production of drugs with anti-inflammatory properties.
  • Chemical Research: Acetophenone oxime is employed in studies exploring reaction mechanisms and catalysis due to its reactivity profile.

Research on interaction studies involving acetophenone oxime often focuses on its reactivity with other chemical species. For instance, studies have demonstrated how acetophenone oxime can interact with electrophiles in nucleophilic substitution reactions, leading to diverse product formations. Additionally, mechanistic studies on its rearrangement reactions provide insights into its behavior under various catalytic conditions .

Acetophenone oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
AcetophenoneC₈H₈OKetone functional group
BenzophenoneC₁₄H₁₀OContains two phenyl groups
4-HydroxyacetophenoneC₈H₉O₂Hydroxyl group at para position
4-MethylacetophenoneC₉H₁₀OMethyl substitution on aromatic ring
4-AminoacetophenoneC₉H₁₁NAmino group substitution

Acetophenone oxime's distinctive feature is its oxime functional group, which allows it to participate in specific reactions like Beckmann rearrangement that compounds without this functional group cannot undergo.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

613-91-2

General Manufacturing Information

Ethanone, 1-phenyl-, oxime: INACTIVE

Dates

Modify: 2023-08-15

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